1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid
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Overview
Description
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a methanesulfonyl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes methylation to form 2-methylcyclopentane.
Sulfonylation: The 2-methylcyclopentane is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonyl group to the cyclopentane ring.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group is known to act as an electrophile, facilitating reactions with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function .
Comparison with Similar Compounds
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Methylcyclopentane-1-carboxylic acid: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
Cyclopentane-1-carboxylic acid: Lacks both the methyl and methanesulfonyl groups, leading to a simpler structure and different chemical properties.
1-Methanesulfonylcyclopentane-1-carboxylic acid: Lacks the methyl group, which affects its steric and electronic properties.
The presence of the methanesulfonyl group in this compound imparts unique reactivity and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14O4S |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-methyl-1-methylsulfonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-6-4-3-5-8(6,7(9)10)13(2,11)12/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
XSWDTQXBZAZFET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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